molecular formula C12H15N3 B7575775 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

Cat. No. B7575775
M. Wt: 201.27 g/mol
InChI Key: VLONEQJPRCHKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMP is a member of the phenethylamine class of compounds and has been studied for its potential use as a research tool in various fields, including neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood, but it is believed to act as a partial agonist at TAAR1 and a substrate for DAT and NET. By binding to these proteins, 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can modulate neurotransmitter release and uptake, which can have downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can increase intracellular calcium levels and stimulate cAMP production in cells expressing TAAR1. In vivo studies have shown that 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can increase locomotor activity and induce stereotypic behaviors in rodents, which are consistent with the activation of dopaminergic and noradrenergic pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine as a research tool is that it is a selective ligand for TAAR1, DAT, and NET, which allows for the specific modulation of these proteins without affecting other neurotransmitter systems. However, one limitation of using 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is that it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. One area of interest is the development of more potent and selective ligands for TAAR1, DAT, and NET, which could have potential therapeutic applications in the treatment of psychiatric and neurological disorders. Another area of interest is the investigation of the downstream effects of 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine on neuronal signaling and behavior, which could provide insights into the role of TAAR1, DAT, and NET in these processes. Finally, the development of new methods for the synthesis and purification of 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine could improve its utility as a research tool.

Synthesis Methods

The synthesis of 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves a multi-step process that begins with the reaction of 2-methylphenylacetonitrile with hydrazine hydrate to form 2-methylphenylhydrazine. This intermediate is then reacted with 1H-pyrazole-5-carbaldehyde in the presence of acetic acid to form 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. The final product is purified through recrystallization and characterized using spectroscopic techniques.

Scientific Research Applications

1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential use as a research tool in various fields, including neuroscience and pharmacology. In neuroscience, 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been used as a ligand to study the function of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and plays a role in modulating neurotransmitter release. 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been studied for its potential use as a pharmacological tool to investigate the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET), two proteins that are involved in the reuptake of dopamine and norepinephrine, respectively.

properties

IUPAC Name

1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-4-2-3-5-11(10)8-13-9-12-6-7-14-15-12/h2-7,13H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLONEQJPRCHKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-Pyrazol-3-yl)methyl)-1-(o-tolyl)methanamine

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